Chemical properties and structure of 5-tert-butyl-1H-indole-2-carboxylic acid
Chemical properties and structure of 5-tert-butyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to 5-tert-butyl-1H-indole-2-carboxylic Acid: Synthesis, Structure, and Application
Introduction: The Significance of a Substituted Indole Scaffold
The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a versatile template for drug design. Within this class, 5-tert-butyl-1H-indole-2-carboxylic acid emerges as a compound of significant interest for researchers and drug development professionals.
The strategic placement of substituents on the indole core dictates its physicochemical and pharmacological properties. The tert-butyl group at the 5-position introduces lipophilicity and steric bulk, which can enhance membrane permeability and modulate binding affinity and selectivity for biological targets. Concurrently, the carboxylic acid moiety at the 2-position serves as a critical interaction point, acting as a hydrogen bond donor and acceptor, and enabling the formation of salts to improve solubility and bioavailability.
This guide provides a comprehensive technical overview of 5-tert-butyl-1H-indole-2-carboxylic acid, moving beyond a simple data sheet to explain the causality behind its chemical behavior and analytical signatures. We will delve into its synthesis, structural characteristics, spectroscopic profile, and its potential as a foundational building block in modern drug discovery.
Molecular Synthesis and Strategic Functionalization
The construction of the 5-tert-butyl-1H-indole-2-carboxylic acid scaffold is most effectively approached through established indole synthesis methodologies, with the Fischer indole synthesis being a primary and highly adaptable route.
Proposed Synthetic Pathway: The Fischer Indole Synthesis
The causality behind selecting the Fischer indole synthesis lies in its reliability and the commercial availability of the necessary precursors. The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone.
Step 1: Phenylhydrazone Formation: The synthesis commences with the reaction of 4-tert-butylaniline with an α-ketoester, typically ethyl pyruvate. This condensation reaction readily forms the key intermediate, ethyl 2-((4-(tert-butyl)phenyl)hydrazono)propanoate.
Step 2: Acid-Catalyzed Cyclization and Aromatization: The phenylhydrazone is then subjected to catalysis by a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride). This induces a[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent aromatization to yield the stable indole ring system, affording ethyl 5-tert-butyl-1H-indole-2-carboxylate.
Step 3: Saponification: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution) followed by acidic workup to protonate the carboxylate salt.
Caption: Proposed Fischer indole synthesis workflow.
Protocol: Synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid
-
Phenylhydrazone Formation:
-
To a stirred solution of 4-tert-butylaniline (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates consumption of the starting aniline.
-
The resulting phenylhydrazone may precipitate and can be isolated by filtration or the solvent can be removed under reduced pressure.
-
-
Fischer Indole Cyclization:
-
Add the crude phenylhydrazone intermediate to a pre-heated solution of polyphosphoric acid (PPA) at 80-100 °C.
-
Stir the mixture vigorously for 1-2 hours. The reaction is often exothermic and the color will darken significantly.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude ethyl 5-tert-butyl-1H-indole-2-carboxylate by flash column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M hydrochloric acid, inducing precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-tert-butyl-1H-indole-2-carboxylic acid.
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Structural Elucidation and Physicochemical Properties
The structural integrity and properties of the molecule are confirmed through a combination of spectroscopic analysis and an understanding of its solid-state behavior.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 217.27 g/mol | PubChem[2] |
| Monoisotopic Mass | 217.11028 Da | PubChem[2] |
| Predicted XlogP | 4.0 | PubChem[2] |
| Appearance | Expected to be an off-white to pale yellow solid | General observation for indole carboxylic acids |
Spectroscopic Signature Analysis
The causality for the predicted spectral data stems from the electronic environment of each nucleus and functional group, based on established principles of NMR and IR spectroscopy.
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¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic.
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Carboxylic Acid (COOH): A very broad singlet is expected far downfield, typically in the δ 10-13 ppm range, due to strong deshielding and hydrogen bonding.[3]
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Indole N-H: A broad singlet, typically δ 8-9 ppm.
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Aromatic Protons: The protons on the benzene portion of the indole ring (H4, H6, H7) will appear in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns dictated by their coupling constants.
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Indole C3-H: A singlet or narrow doublet around δ 6.8-7.2 ppm.
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tert-Butyl Protons: A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 9 protons.
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-
¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): A signal in the δ 160-180 ppm region is characteristic of a carboxylic acid.[3]
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Indole Carbons: A series of signals between δ 100-140 ppm.
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tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.
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-
Infrared (IR) Spectroscopy: IR spectroscopy provides definitive evidence for the key functional groups.
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O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4]
-
N-H Stretch: A moderate, sharper peak around 3300-3400 cm⁻¹ corresponding to the indole N-H group.[5]
-
C=O Stretch: A strong, sharp absorption band between 1690-1710 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[4][6]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 217.[2]
-
Fragmentation: Key fragmentation pathways would include the loss of a water molecule ([M-18]⁺), loss of the carboxyl group ([M-45]⁺), and cleavage of a methyl group from the tert-butyl substituent ([M-15]⁺).[7]
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Solid-State Structure and Intermolecular Interactions
While a specific single-crystal X-ray diffraction structure for 5-tert-butyl-1H-indole-2-carboxylic acid is not publicly available, its solid-state behavior can be confidently predicted based on related indole carboxylic acids.[8] The dominant and structure-directing intermolecular interaction is the formation of a centrosymmetric hydrogen-bonded dimer via the carboxylic acid moieties.[5][9] This robust interaction is the reason for the broad O-H stretch observed in the IR spectrum and typically results in high melting points.
Caption: Hydrogen-bonded cyclic dimer motif.
Reactivity and Application in Drug Discovery
The utility of 5-tert-butyl-1H-indole-2-carboxylic acid lies in its predictable reactivity, allowing for its elaboration into diverse libraries of compounds for biological screening.
Key Chemical Transformations
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Carboxylic Acid Derivatization: The carboxylic acid is a versatile handle for creating esters, amides, and other derivatives through standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride).[10] This is a cornerstone of SAR exploration.
-
N-H Functionalization: The indole nitrogen can be readily alkylated or acylated under basic conditions, allowing for modulation of the molecule's hydrogen-bonding capacity and steric profile.
-
Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic substitution, which typically occurs at the C3 position.[11] This allows for the introduction of a wide range of substituents.
Role as a Pharmacophore
The indole-2-carboxylic acid scaffold is not merely a synthetic intermediate; it is a recognized pharmacophore present in molecules with diverse biological activities. The core structure has been identified as a key component for inhibitors of HIV-1 integrase, where the carboxylic acid chelates essential magnesium ions in the enzyme's active site.[12] Furthermore, derivatives have shown potent activity as CysLT1 antagonists for inflammatory conditions and as anti-parasitic agents against Trypanosoma cruzi, the causative agent of Chagas disease.[1][13]
The 5-tert-butyl group serves as a powerful tool for medicinal chemists. By occupying hydrophobic pockets in a target protein, it can significantly enhance binding affinity. Its steric bulk can also be used to fine-tune selectivity and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The exploration of substituents at this position is a common strategy in lead optimization campaigns.[13]
Conclusion
5-tert-butyl-1H-indole-2-carboxylic acid is a strategically designed molecular building block with a rich chemical profile. Its synthesis is achievable through robust and well-understood chemical transformations. Its structure is characterized by distinct spectroscopic signatures and a propensity for strong intermolecular hydrogen bonding in the solid state. For drug discovery professionals, it represents a valuable starting point for the development of novel therapeutics, combining the privileged indole scaffold with substituents that allow for the systematic tuning of lipophilicity, steric interactions, and metabolic stability. This guide provides the foundational knowledge required to confidently utilize this compound in advanced research and development programs.
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